1-Ethyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
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Overview
Description
1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[222]OCTAN-1-IUM is a complex organic compound that features a bicyclic structure with a thiophene ring
Preparation Methods
The synthesis of 1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps. . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism by which 1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM exerts its effects involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure may facilitate binding to enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM include other derivatives of DABCO and thiophene-based molecules. For example:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler bicyclic compound used as a base and catalyst in organic synthesis.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene, which are used in medicinal chemistry and materials science.
The uniqueness of 1-ETHYL-3-(THIOPHENE-2-CARBONYL)-1-AZABICYCLO[2.2.2]OCTAN-1-IUM lies in its combination of a bicyclic structure with a thiophene ring, providing distinct chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C14H20NOS+ |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(1-ethyl-1-azoniabicyclo[2.2.2]octan-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H20NOS/c1-2-15-7-5-11(6-8-15)12(10-15)14(16)13-4-3-9-17-13/h3-4,9,11-12H,2,5-8,10H2,1H3/q+1 |
InChI Key |
CSYOYNOVWGGXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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